2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone
Overview
Description
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone is an organic compound characterized by its molecular formula C10H7Cl2FO. This compound features a chloro group and a fluoro group attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through the halogenation of 1-(4-chloro-2-fluorophenyl)ethanone using chlorine gas in the presence of a suitable catalyst such as ferric chloride (FeCl3).
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 4-chloro-2-fluorobenzene with chloroacetyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanoic acid.
Reduction: 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For instance, in pharmaceutical research, it may act as an enzyme inhibitor by binding to specific active sites, thereby modulating biological processes. The exact mechanism of action varies based on the specific reaction or application.
Comparison with Similar Compounds
2-Chloro-1-(4-fluorophenyl)ethanone
2-Chloro-1-(2-fluorophenyl)ethanone
2-Chloro-1-(3-fluorophenyl)ethanone
Uniqueness: 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which significantly influences its reactivity and physical properties compared to its similar counterparts.
Properties
IUPAC Name |
2-chloro-1-(4-chloro-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZHQRGIHWWQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664285 | |
Record name | 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299411-67-9 | |
Record name | 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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